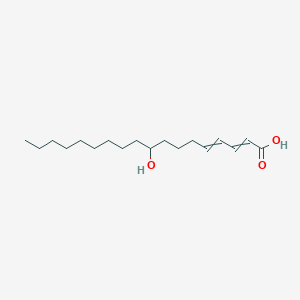
9-Hydroxyoctadeca-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxyoctadeca-2,4-dienoic acid is a lipid compound with the molecular formula C18H32O3. It is a derivative of linoleic acid, an essential fatty acid. This compound is known for its role in various biological processes and is often studied in the context of lipid metabolism and oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyoctadeca-2,4-dienoic acid typically involves the oxidation of linoleic acid. Enzymes such as cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2) can metabolize linoleic acid to produce 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid, which is then reduced to this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxyoctadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form oxo derivatives.
Reduction: The hydroperoxy intermediate can be reduced to form the hydroxyl derivative.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Enzymes like COX-1 and COX-2 are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
9-Oxo-10(E),12(Z)-octadecadienoic acid: Formed by oxidation.
9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid: An intermediate in the synthesis.
Wissenschaftliche Forschungsanwendungen
9-Hydroxyoctadeca-2,4-dienoic acid has several applications in scientific research:
Chemistry: Studied for its role in lipid oxidation and as a marker for oxidative stress.
Biology: Investigated for its involvement in cellular signaling pathways and inflammation.
Medicine: Explored for its potential role in diseases related to oxidative stress and inflammation.
Industry: Used in the development of biomarkers for oxidative stress and in the study of lipid metabolism
Wirkmechanismus
The mechanism of action of 9-Hydroxyoctadeca-2,4-dienoic acid involves its incorporation into cellular phospholipids, where it can be released by the action of phospholipases. It acts as a signaling molecule, modulating various cellular pathways, including those related to inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-Hydroxyoctadeca-2,4-dienoic acid: Another hydroxylated derivative of linoleic acid.
9-Oxo-10(E),12(Z)-octadecadienoic acid: An oxidized form of 9-Hydroxyoctadeca-2,4-dienoic acid.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and its role in signaling pathways related to oxidative stress and inflammation. Its distinct biological activities and formation under oxidative conditions set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
74391-67-6 |
|---|---|
Molekularformel |
C18H32O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
9-hydroxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h7,10,13,16-17,19H,2-6,8-9,11-12,14-15H2,1H3,(H,20,21) |
InChI-Schlüssel |
CUHJQOVOXFVMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCC=CC=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

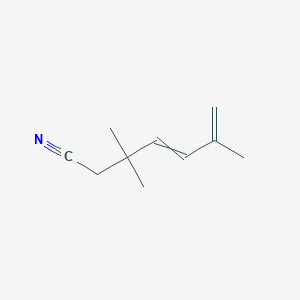

![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)
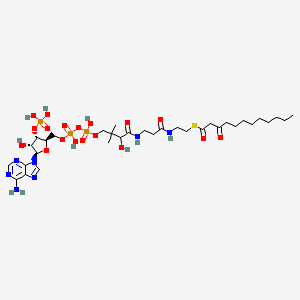


![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)

![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
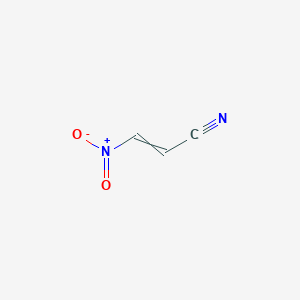
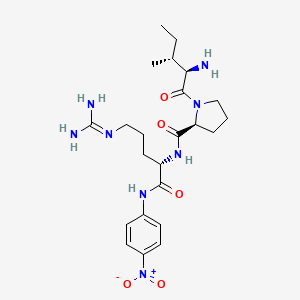
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
